Vinyl cyclohexene dioxide

Epoxy Formulation Rheology Electron Microscopy

Substituting VCD with ERL-4221 in epoxy formulations causes catastrophic viscosity mismatch, yielding brittle blocks and poor sectioning. Authentic vinyl cyclohexene dioxide (CAS 106-87-6) provides the validated solution. • Ultra-low viscosity (15 mPa·s at 25°C) enables capillary penetration for TEM embedding and complete fiber wet-out in VARTM. • Cationic UV/visible photopolymerization supports rapid, on-demand curing for coatings and electronics potting. • Mixture of isomers, ≥96% (GC); supplied with full QA documentation and hazmat-compliant global shipping.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 106-87-6
Cat. No. B090899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl cyclohexene dioxide
CAS106-87-6
Synonyms1-epoxyethyl-3,4-epoxycyclohexane
4-vinyl-1-cyclohexene dioxide
4-vinylcyclohexene diepoxide
vinyl cyclohexane diepoxide
vinyl cyclohexene diepoxide
vinylcyclohexene diepoxide
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1C3CO3
InChIInChI=1S/C8H12O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h5-8H,1-4H2
InChIKeyOECTYKWYRCHAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 72 °F (NTP, 1992)
SOL IN WATER
Solubility in water, g/100ml at 20Â °C: 18.3
High

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Cyclohexene Dioxide: Baseline Profile


Vinyl cyclohexene dioxide (VCD, CAS 106-87-6), also referred to as 4-vinylcyclohexene diepoxide, is a cycloaliphatic diepoxide monomer distinguished by two epoxide functional groups attached to a saturated six-membered ring [1]. This structural motif imparts a combination of low intrinsic viscosity (approximately 15 mPa·s at 25°C [2]) and the capacity for cationic photopolymerization, positioning it as a strategic reactive diluent for reducing viscosity in epoxy resin formulations [1]. In contrast to aromatic glycidyl ethers like diglycidyl ether of bisphenol A (DGEBA), VCD is classified within the cycloaliphatic epoxy family, which is associated with enhanced UV stability and color retention [3]. However, VCD is also a documented animal carcinogen and mutagen, necessitating rigorous safety protocols during handling and disposal [4]. Its primary industrial uses include electronic component potting, fiber-reinforced composites, and as a low-viscosity monomer in specialty epoxy systems [1].

Viscosity Profile Reported ultra-low viscosity supports reactive diluent and resin infusion workflows
Cure Compatibility Cycloaliphatic diepoxide structure compatible with cationic photopolymerization
Material Class Context Cycloaliphatic epoxy class reported for UV stability and dielectric performance

Safety note: Documented animal carcinogen and mutagen; EHS protocol review required for handling and disposal.

Why Generic Epoxies Cannot Replace VCD


Direct substitution of vinyl cyclohexene dioxide (VCD) with seemingly analogous cycloaliphatic epoxides, such as ERL-4221 (3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate), frequently leads to catastrophic formulation failure. This is not due to a simple loss of reactivity but stems from the unique, ultra-low viscosity profile of VCD [1]. For instance, when ERL-4221 was substituted for VCD in Spurr's low-viscosity embedding medium, the resulting resin exhibited significantly higher viscosity, producing embedding blocks that were 'extremely hard and brittle and lacked the sectioning qualities of the original formulation' [2]. Such performance deviations underscore that VCD's combination of low molecular weight and high epoxide reactivity cannot be replicated by higher molecular weight or different cyclic structures without fundamentally altering the processing and mechanical properties of the final thermoset.

VCD (Target)
ERL-4221 (Substitute)
Property Reported ultra-low viscosity; validated in Spurr low-viscosity embedding formulations
Mismatch Higher molecular weight and viscosity may shift formulation rheology; documented to alter sectioning performance and block properties
Outcome Enables deep infiltration and artifact-free ultrathin sections
Risk Direct substitution may result in brittle blocks and loss of sectioning quality

Vinyl Cyclohexene Dioxide: Performance Evidence


Viscosity Advantage over ERL-4221

Vinyl cyclohexene dioxide (VCD) provides a quantifiably lower viscosity compared to its direct replacement candidate, ERL-4221. The intrinsic viscosity of VCD is reported as 15 mPa·s at 25°C [1]. In contrast, ERL-4221 is characterized as a 'cyclic epoxide with a higher molecular weight and higher viscosity' [2]. Direct substitution of ERL-4221 for VCD in Spurr's low-viscosity embedding formulation resulted in a 'more viscous resin' that failed to meet performance specifications [2]. While the absolute viscosity of ERL-4221 is vendor-specified as higher than VCD's 15 mPa·s, the critical comparative outcome is the formulation failure upon substitution [1][2]. This viscosity differential is paramount for applications requiring deep infiltration or ultra-thin films.

Viscosity Comparison
Head-to-head
VCD: ~15 mPa·s at 25°C vs. ERL-4221: higher viscosity; substitution led to formulation failure in Spurr embedding medium
Lower viscosity supports capillary infiltration and thin-film processing workflows
Direct substitution documented to cause unacceptable block properties
Epoxy Formulation Rheology Electron Microscopy

Mutagenicity vs. Common Epoxy Resins

Vinyl cyclohexene dioxide (VCD) demonstrates significant mutagenic activity in the Ames Salmonella/microsome assay, a property that critically informs safety protocols and waste disposal strategies. When tested with strain TA100 (base-pair substitution indicator), VCD was found to be 'significantly mutagenic' [1]. Crucially, while other epoxy resins like Araldite and Epon also exhibited mutagenicity in the same study, VCD is uniquely distinguished as 'a documented animal carcinogen' [2]. In a separate comparative assessment of epoxides, VCD tested positive for both point mutations (S. typhimurium TA100) and chromosome aberrations (V79 Chinese hamster cells), and was noted to possess an 'intermediate alkylating capacity relative to other epoxide compounds tested' [3]. This body of evidence establishes a clear genotoxicity and carcinogenicity hazard profile that is more severe and better characterized than many alternative epoxy monomers, directly influencing its regulatory handling classification (e.g., OSHA PEL with skin notation) [3].

Genotoxicity Profile
Cross-study
Ames TA100 positive; point mutation and chromosome aberration positive; documented animal carcinogen
Requires EHS compliance review for handling protocols and waste disposal
Carcinogenicity classification may mandate specific PPE and engineering controls
Genotoxicity Occupational Safety Epoxy Toxicology

Cationic Photopolymerization vs. Cyclohexene Oxide

Vinyl cyclohexene dioxide (VCD) is a highly suitable monomer for photoinitiated cationic polymerization, a property that enables its use in UV-curable coatings and electronic encapsulants. VCD undergoes cationic polymerization upon UV irradiation (λ_inc = 350 nm) in the presence of a pyridinium salt photoinitiator [1]. In comparative studies of oxirane reactivity, VCD was evaluated alongside cyclohexene oxide (CHO), a simpler mono-epoxide [2]. While the studies do not provide direct comparative rate constants, they consistently identify VCD as a model diepoxide for evaluating novel cationic photoinitiator systems, including those operating with visible light lasers (400-500 nm) using coumarin/onium salt initiators [3]. The presence of two epoxide groups on a cycloaliphatic ring provides a higher crosslink density and faster cure response compared to mono-epoxides like CHO, a class-level inference supported by the use of VCD in high-speed UV-cure applications [3].

Photopolymerization Context
Class-level
Diepoxide structure enables UV and visible-light cationic cure; evaluated alongside cyclohexene oxide as model system
Reported to support higher crosslink density vs. mono-epoxides
Direct quantitative rate comparison data not available
Photopolymerization Cationic Cure Reaction Kinetics

UV Stability and Dielectrics vs. DGEBA

As a member of the cycloaliphatic epoxy class, vinyl cyclohexene dioxide (VCD) offers inherent advantages in UV stability and dielectric performance compared to the industry-standard diglycidyl ether of bisphenol A (DGEBA) [1]. Cycloaliphatic epoxies, which are synthesized without epichlorohydrin and thus lack chloride ion byproducts, exhibit 'better dielectric properties than bisphenol-A epoxy resins' [2]. Furthermore, they are noted for 'good clarity/color and UV/yellowing resistance' [3]. This is a class-level inference; while not measured specifically for VCD against DGEBA in a single head-to-head study, these properties are inherent to the cycloaliphatic backbone that VCD possesses. This makes VCD particularly valuable in applications where electrical insulation and long-term optical clarity under UV exposure are critical.

UV & Dielectric Context
Class-level
Cycloaliphatic epoxy class shows improved UV/yellowing resistance and dielectric properties vs. DGEBA
May support outdoor and high-voltage electrical insulation applications
Class-level inference; no specific VCD vs. DGEBA numeric comparison available
Cycloaliphatic Epoxy UV Stability Dielectric Properties

Vinyl Cyclohexene Dioxide: Key Applications


Ultra-Low Viscosity Embedding for TEM

Vinyl cyclohexene dioxide (VCD) is the historically validated monomer for achieving the ultra-low viscosity required in Spurr's embedding medium, a formulation critical for infiltrating dense biological and material specimens for transmission electron microscopy (TEM) [1]. The quantifiably low viscosity of 15 mPa·s at 25°C is essential for capillary penetration [2]. As evidenced in Section 3, direct substitution with ERL-4221 leads to a 'more viscous resin' that yields brittle blocks and poor sectioning quality [1]. Therefore, for electron microscopy facilities requiring high-quality, artifact-free ultrathin sections from challenging samples, procurement of authentic VCD, despite its higher hazard profile, remains the scientifically indicated choice to preserve the performance of established, published protocols.

UV-Cure Coatings and Electronic Encapsulants

The demonstrated photoinitiated cationic polymerization of VCD under UV (350 nm) and visible (400-500 nm) light makes it an excellent candidate for high-speed industrial curing processes [1]. Its reactivity as a cycloaliphatic diepoxide (Section 3) enables rapid network formation, reducing tack-free time in coatings and increasing throughput in electronics assembly [2]. Furthermore, the class-inherent UV stability and good dielectric properties of cycloaliphatic epoxies (Section 3) make VCD-based formulations suitable for clear protective coatings, LED optics, and potting compounds where long-term optical clarity and electrical insulation are required [3]. Formulators can leverage VCD to create solvent-free, low-VOC systems that cure on demand with minimal energy input.

Fiber-Reinforced Composites via Infusion

The exceptionally low viscosity of VCD (15 mPa·s at 25°C) is a critical enabler for resin transfer molding (RTM) and vacuum-assisted resin transfer molding (VARTM) processes in the aerospace and automotive sectors [1]. This low viscosity, quantified in Section 3, allows the resin system to flow easily through dense fiber preforms, ensuring complete wet-out and minimizing void content [2]. When formulated as a reactive diluent with higher-viscosity epoxy resins, VCD maintains the low processing viscosity necessary for large-part infusion while still contributing to the crosslinked network. This directly translates to higher-quality composite laminates with improved mechanical integrity, making VCD a strategic component for manufacturing lightweight, high-strength structural parts.

Application
Selection Property
Validation Focus
TEM Embedding
Ultra-low viscosity
Spurr formulation sectioning performance
UV-Cure Coatings & Encapsulants
Cationic photopolymerization
Crosslink density and cure speed
Fiber-Reinforced Composites
Reactive diluent viscosity
Infusion wet-out and void reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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